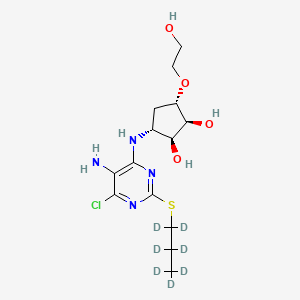

Ticagrelor impurity 2-d7

CAS No.:

Cat. No.: VC20253772

Molecular Formula: C14H23ClN4O4S

Molecular Weight: 385.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H23ClN4O4S |

|---|---|

| Molecular Weight | 385.9 g/mol |

| IUPAC Name | (1S,2S,3R,5S)-3-[[5-amino-6-chloro-2-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)pyrimidin-4-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |

| Standard InChI | InChI=1S/C14H23ClN4O4S/c1-2-5-24-14-18-12(15)9(16)13(19-14)17-7-6-8(23-4-3-20)11(22)10(7)21/h7-8,10-11,20-22H,2-6,16H2,1H3,(H,17,18,19)/t7-,8+,10+,11-/m1/s1/i1D3,2D2,5D2 |

| Standard InChI Key | FWGBZSJJCDADJP-NWVONJBHSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C(C(=N1)Cl)N)N[C@@H]2C[C@@H]([C@H]([C@H]2O)O)OCCO |

| Canonical SMILES | CCCSC1=NC(=C(C(=N1)Cl)N)NC2CC(C(C2O)O)OCCO |

Introduction

Analytical Applications in Pharmaceutical Research

Role as an Internal Standard

Ticagrelor Impurity 2-d7 is indispensable in LC-MS/MS assays for ticagrelor quantification. Its near-identical physicochemical properties to ticagrelor minimize matrix effects, while the mass shift () allows unambiguous detection in biological samples . For example, a validated method by Sillén et al. (2010) achieved a lower limit of quantification (LLOQ) of 1 ng/mL for ticagrelor in human plasma using d7-ZD6140 as the internal standard .

Method Validation Parameters

| Parameter | Value for Ticagrelor | Value for Impurity 2-d7 |

|---|---|---|

| Linearity Range | 1–1000 ng/mL | 1–1000 ng/mL |

| Intra-day Precision | ≤6.2% RSD | ≤5.8% RSD |

| Accuracy | 94–106% | 95–105% |

| Extraction Recovery | 85–92% | 88–94% |

Table 1: Comparative validation data for ticagrelor and Ticagrelor Impurity 2-d7 in LC-MS/MS assays .

Pharmacological and Metabolic Profile

Metabolic Pathways

Comparative studies using deuterated and non-deuterated ticagrelor reveal that Impurity 2-d7 undergoes slower hepatic conversion to active metabolites (e.g., AR-C124910XX). The primary metabolic routes include:

-

Hydrolysis: Cleavage of the triazolo ring by esterases.

-

Oxidation: CYP3A4-mediated formation of sulfoxide derivatives .

Deuterium isotope effects () of 2–3 are observed for these pathways, underscoring the compound’s utility in elucidating metabolic kinetics.

| Regulatory Body | Permitted Daily Exposure (PDE) | Identification Threshold |

|---|---|---|

| FDA | ≤1.5 mg/day | 0.10% |

| EMA | ≤1.0 mg/day | 0.15% |

Table 2: Regulatory limits for Ticagrelor Impurity 2-d7 in drug products .

Comparative Analysis with Related Compounds

Ticagrelor vs. Deuterated Impurities

The deuterium in Impurity 2-d7 confers distinct advantages over non-deuterated analogs:

-

Enhanced Stability: Reduced susceptibility to photodegradation and hydrolysis.

-

Improved Sensitivity: Higher signal-to-noise ratios in MS detection due to isotopic separation.

Cross-Reactivity in Immunoassays

Unlike ticagrelor, Impurity 2-d7 exhibits negligible cross-reactivity (<5%) with anti-ticagrelor antibodies, minimizing interference in immunochemical assays.

Challenges and Future Directions

Synthetic Optimization

Current challenges include minimizing residual solvents (e.g., acetonitrile) during large-scale synthesis and improving deuterium incorporation efficiency. Advances in flow chemistry and enzyme-mediated deuteration offer promising solutions.

Expanding Analytical Applications

Ongoing research explores the use of Ticagrelor Impurity 2-d7 in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume